molecular formula C35H52O4 B8775512 Acurea

Acurea

Cat. No. B8775512
M. Wt: 536.8 g/mol
InChI Key: KGSZHKRKHXOAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE043280E1

Procedure details

2 g of hyperforin (M. W. =536,01) are dissolved in 20 ml of THF under magnetic stirring; the solution is added with LiAlH4 in strong excess (1 g, 0.026 mol, M. W.=38). The progress of the reaction is monitored by TLC (eluent petroleum ether/EtOAc 9:1). After ten minutes the reaction is completed.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([C@@:6]12[C@@:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])([CH3:17])[C@@H:15]([CH2:24][CH:25]=[C:26]([CH3:28])[CH3:27])[CH2:14][C@@:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:3][CH:2]([C:4]([C:6]12[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:22])[CH3:23])([CH3:17])[CH:15]([CH2:24][CH:25]=[C:26]([CH3:27])[CH3:28])[CH2:14][C:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After ten minutes the reaction is completed

Outcomes

Product
Name
Type
Smiles
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE043280E1

Procedure details

2 g of hyperforin (M. W. =536,01) are dissolved in 20 ml of THF under magnetic stirring; the solution is added with LiAlH4 in strong excess (1 g, 0.026 mol, M. W.=38). The progress of the reaction is monitored by TLC (eluent petroleum ether/EtOAc 9:1). After ten minutes the reaction is completed.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([C@@:6]12[C@@:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])([CH3:17])[C@@H:15]([CH2:24][CH:25]=[C:26]([CH3:28])[CH3:27])[CH2:14][C@@:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:3][CH:2]([C:4]([C:6]12[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:22])[CH3:23])([CH3:17])[CH:15]([CH2:24][CH:25]=[C:26]([CH3:27])[CH3:28])[CH2:14][C:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After ten minutes the reaction is completed

Outcomes

Product
Name
Type
Smiles
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.